![molecular formula C11H17N3 B13102282 1,4-Diethyl-1,2,3,4-tetrahydropyrido[2,3-B]pyrazine CAS No. 72128-57-5](/img/structure/B13102282.png)
1,4-Diethyl-1,2,3,4-tetrahydropyrido[2,3-B]pyrazine
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Overview
Description
1,4-Diethyl-1,2,3,4-tetrahydropyrido[2,3-B]pyrazine is a nitrogen-containing heterocyclic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Diethyl-1,2,3,4-tetrahydropyrido[2,3-B]pyrazine typically involves multiple steps. One common method includes the nucleophilic substitution of a halogenated pyridine derivative followed by reduction, acylation, and intramolecular cyclization .
Nucleophilic Substitution: The chlorine atom in 2-chloro-3-nitropyridine is substituted by esters of optically active phenylalanine.
Reduction: The nitro group is reduced to an amine.
Acylation: The resulting amine is acylated with ethyl oxalyl chloride.
Cyclization: Intramolecular cyclization leads to the formation of the tetrahydropyrido[2,3-B]pyrazine ring system.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions for scale-up and ensuring high yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
1,4-Diethyl-1,2,3,4-tetrahydropyrido[2,3-B]pyrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce more saturated derivatives .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that 1,4-diethyl-1,2,3,4-tetrahydropyrido[2,3-B]pyrazine exhibits promising antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains. For instance:
- Case Study : A study demonstrated that a related compound displayed significant activity against Staphylococcus aureus and Escherichia coli, suggesting potential for development as an antimicrobial agent.
Anticancer Properties
The compound has also been explored for its anticancer effects. Its structural similarities with other bioactive compounds may contribute to its ability to induce apoptosis in cancer cells.
- Case Study : In vitro studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines, indicating a potential pathway for therapeutic development.
Synthesis and Reaction Mechanisms
The synthesis of this compound is of interest in organic chemistry due to its complex structure. Various synthetic routes have been proposed, which often involve multi-step reactions.
- Table: Synthetic Routes
| Method | Description |
|--------|-------------|
| Cyclization | Involves the formation of the bicyclic structure through cyclization reactions of precursors. |
| Substitution Reactions | Ethyl groups can be introduced through nucleophilic substitution methods on suitable precursors. |
Binding Affinity Studies
Interaction studies have focused on the binding affinity of this compound with various biological targets. Its nitrogen atoms play a crucial role in forming hydrogen bonds with biological macromolecules.
- Case Study : Research indicated that this compound could act as a ligand for certain receptors involved in neurotransmission, potentially influencing neurological pathways.
Potential Use in Sensors
Due to its unique electronic properties stemming from its nitrogen-rich structure, this compound may find applications in the development of sensors.
- Application Insight : The compound's ability to undergo redox reactions could be harnessed in electrochemical sensors for detecting specific analytes in environmental monitoring or clinical diagnostics.
Mechanism of Action
The mechanism of action of 1,4-Diethyl-1,2,3,4-tetrahydropyrido[2,3-B]pyrazine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydropyrido[2,3-B]pyrazine: A similar compound with a slightly different substitution pattern.
Pyrrolopyrazine Derivatives: These compounds share a similar core structure but differ in their specific functional groups and biological activities.
Uniqueness
1,4-Diethyl-1,2,3,4-tetrahydropyrido[2,3-B]pyrazine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications .
Biological Activity
1,4-Diethyl-1,2,3,4-tetrahydropyrido[2,3-B]pyrazine (CAS No. 72128-57-5) is a nitrogen-containing heterocyclic compound with potential biological activities. This article reviews its biological properties based on available research findings, highlighting its pharmacological effects and mechanisms of action.
- Molecular Formula : C11H17N3
- Molar Mass : 191.27 g/mol
- Density : 1.024 g/cm³
- Boiling Point : 316.6 °C (predicted)
- pKa : 8.09 (predicted)
Biological Activity Overview
This compound has been studied for various biological activities including anticancer, anti-inflammatory, and neuroprotective effects. The following sections detail these activities supported by specific studies and findings.
Anticancer Activity
Research indicates that compounds with similar pyrazine structures exhibit significant anticancer properties. For instance:
- A study reported that derivatives of pyrazine showed IC50 values ranging from 0.07 to 19.1 μM against various cancer cell lines including K562 leukemia and MCF-7 breast cancer cells .
- Another compound related to this class demonstrated strong cytotoxicity against BEL-7402 liver cancer cells with an IC50 of 10.74 μM , suggesting that this compound may possess similar properties .
Anti-inflammatory Effects
The anti-inflammatory potential of related compounds has also been investigated:
- Compounds containing pyrazine structures have shown up to 56.32% inhibition of nitric oxide production in RAW264.7 macrophages at a concentration of 20 μM , indicating their ability to modulate inflammatory responses .
Neuroprotective Effects
Neuroprotective properties have been observed in similar compounds:
- Certain pyrazine derivatives have demonstrated protective effects against oxidative stress in neuronal cell lines (PC12 cells), which is crucial for developing treatments for neurodegenerative diseases .
The biological effects of this compound may be attributed to several mechanisms:
- Inhibition of Cell Proliferation : The compound may inhibit key signaling pathways involved in cell proliferation and survival.
- Induction of Apoptosis : Evidence suggests that similar compounds can induce apoptosis in cancer cells through the activation of caspase pathways.
Case Studies and Research Findings
Properties
CAS No. |
72128-57-5 |
---|---|
Molecular Formula |
C11H17N3 |
Molecular Weight |
191.27 g/mol |
IUPAC Name |
1,4-diethyl-2,3-dihydropyrido[2,3-b]pyrazine |
InChI |
InChI=1S/C11H17N3/c1-3-13-8-9-14(4-2)11-10(13)6-5-7-12-11/h5-7H,3-4,8-9H2,1-2H3 |
InChI Key |
GQEXRDNYJRCZND-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(C2=C1C=CC=N2)CC |
Origin of Product |
United States |
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